2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H12N2O3/c1-11-8(12-2)3-6(4-8)7-10-9-5-13-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
PMEXPOFYSULTEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)C2=NN=CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxycyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Substitution Reactions
The oxadiazole ring undergoes various substitution reactions due to its electron-deficient nature.
2.1 Nucleophilic Attack
The ring’s electron-deficient positions (especially C-2 and C-5) are susceptible to nucleophilic substitution. For example, reactions with amines or hydrazines under basic conditions can replace substituents . The cyclobutyl group’s methoxy substituents may direct nucleophilic attack to specific positions.
Ring-Opening Reactions
Oxadiazoles are prone to ring-opening under harsh conditions.
3.1 Hydrolysis
Acidic or basic hydrolysis can cleave the oxadiazole ring. For instance, treatment with aqueous acid or alkali may generate hydrazines or amides, depending on substituents . The cyclobutyl group’s stability under such conditions would influence the reaction pathway.
3.2 Hydrazinolysis
Reactions with hydrazine derivatives can lead to ring-opening, forming thiosemicarbazides or related compounds . This is particularly relevant for oxadiazole-thiones.
Oxidative Cleavage and Cyclization
The cyclobutyl group’s reactivity may influence oxidative cleavage pathways. For example:
-
Csp³-H bond cleavage : Methoxy groups on the cyclobutyl ring could stabilize radical intermediates during oxidative cleavage .
-
Cyclization : Oxidative cleavage of hydrazide precursors followed by cyclization is a standard route for oxadiazole formation .
Biological Activity and Reactivity
While the focus is on chemical reactions, the compound’s biological activity (e.g., antimicrobial, antiviral) often correlates with its reactivity. For instance, the oxadiazole ring’s ability to undergo substitution may facilitate interactions with biological targets .
Structural Considerations
The 3,3-dimethoxycyclobutyl substituent introduces unique reactivity:
-
Steric effects : The bulky cyclobutyl group may hinder certain reactions (e.g., nucleophilic attack).
-
Electron-donating methoxy groups : Enhances the stability of intermediates during substitution or cyclization.
Scientific Research Applications
2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Activities
- Key Observations: Electron-Withdrawing Groups (EWGs): Sulfonyl (e.g., methylsulfonyl) and halogen (e.g., fluorine) substituents enhance antibacterial potency, likely by improving target binding or membrane penetration . Bulky Substituents: The 3,3-dimethoxycyclobutyl group in the target compound may confer unique conformational rigidity compared to flexible chains (e.g., ethylsulfanyl) or planar aromatics (e.g., quinolinyl). This could influence pharmacokinetics, such as metabolic resistance .
Pharmacological Performance
Antibacterial Activity
- The fluorophenyl-sulfonyl derivative () outperformed commercial bactericides (e.g., thiodiazole copper) in greenhouse trials, reducing rice bacterial blight by >50% .
- Conversely, morpholin-4-ylmethyl and piperidin-1-ylmethyl substitutions reduced activity against S. aureus, highlighting the sensitivity of bioactivity to substituent choice .
Anticancer Activity
Toxicity Considerations
- However, methoxy groups (as in the target compound) may reduce toxicity compared to nitro or aromatic amine substituents.
Biological Activity
The compound 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of this compound can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the oxadiazole ring contributes to its pharmacological properties.
Biological Activity Overview
-
Anticancer Activity
- Numerous studies highlight the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) .
- The compound showed a notable ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .
-
Antimicrobial Properties
- The 1,3,4-oxadiazole scaffold has been explored for its antibacterial and antifungal activities. Compounds derived from this scaffold exhibited effective bacteriostatic activity against strains like Staphylococcus aureus and Escherichia coli .
- Specific derivatives have shown promising results in inhibiting Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer effects using MTS assays. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics such as 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | MCF-7 | 24.74 | Thymidylate synthase inhibition |
| 3b | MDA-MB-231 | 5.12 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The study utilized the microdilution method to determine Minimum Inhibitory Concentrations (MIC) .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 32 |
| B | S. aureus | 16 |
| C | Candida albicans | 200 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between oxadiazole derivatives and their biological targets. For example, docking simulations revealed strong binding affinities with cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory potential .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via cyclocondensation of hydrazides with cyclobutanone derivatives or through multicomponent reactions involving arylcarboxylic acids, cyclobutanone, and (N-isocyanimino)triphenylphosphorane . Key factors include solvent choice (e.g., DMSO for reflux stability), reaction time (18–24 hours for cyclization), and purification via recrystallization (water-ethanol mixtures) to achieve yields >60% . Monitoring reaction progress using TLC or HPLC is recommended to minimize byproducts.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Characterization relies on spectroscopic techniques:
- NMR : and NMR verify the cyclobutyl ring (δ 3.2–4.0 ppm for dimethoxy groups) and oxadiazole protons (δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks matching the formula .
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., monoclinic crystal system with space group ) .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Answer : Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays using cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory potential : COX-2 inhibition assays .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of 1,3,4-oxadiazole derivatives be addressed, particularly for cyclobutyl-substituted analogs?
- Answer : Regioselectivity is influenced by substituent electronic effects and catalyst choice. For cyclobutyl derivatives, using electron-withdrawing groups (e.g., dimethoxy) on the cyclobutane ring directs oxadiazole formation at the 2-position. DFT calculations predict favorable thermodynamic stability for the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazoles . Kinetic control via low-temperature reactions (<60°C) further suppresses undesired regioisomers .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar oxadiazole derivatives?
- Answer : Discrepancies in NMR or MS data arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Isotopic labeling : -enriched samples clarify nitrogen connectivity in the oxadiazole ring .
- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry .
Q. How do substituents on the cyclobutyl ring influence the compound’s pharmacological profile?
- Answer : SAR studies reveal:
- Dimethoxy groups : Enhance bioavailability by improving solubility (logP reduction) and membrane permeability .
- Halogenated cyclobutyl analogs : Increase antibacterial potency (e.g., MIC reduction from 128 µg/mL to 32 µg/mL for chloro-substituted derivatives) .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce COX-2 inhibition efficacy by ~40% due to steric hindrance .
Q. What advanced purification techniques are recommended for isolating high-purity this compound from complex reaction mixtures?
- Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate polar byproducts .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for cost-effective scaling .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/hexane mixtures) to achieve >98% purity (validated by HPLC) .
Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?
- Answer :
- Docking simulations : Identify binding affinities to targets like GSK-3β or bacterial topoisomerases .
- MD simulations : Assess hydrolytic stability of the oxadiazole ring in plasma (pH 7.4) .
- QM/MM calculations : Predict degradation pathways (e.g., acid-catalyzed ring-opening) .
Methodological Notes
- Synthetic protocols should prioritize reproducibility by standardizing solvent drying and inert atmosphere conditions .
- Biological assays require cytotoxicity controls (e.g., HEK-293 cells) to distinguish specific activity from general toxicity .
- Structural characterization must include Cambridge Structural Database cross-referencing to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
